2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid
Description
The compound 2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid features a bicyclic hexahydrofuro[3,2-b]pyrrole core, a tert-butoxycarbonyl (Boc) group at position 4, and a carboxylic acid moiety at position 5. The hexahydro designation indicates partial saturation of the fused furopyrrole ring system, which enhances conformational flexibility compared to fully aromatic analogs. The Boc group serves as a protective moiety for amines in synthetic chemistry, while the carboxylic acid may confer solubility and enable salt formation for pharmaceutical applications.
However, direct biological data for this specific compound are absent in the provided evidence; thus, comparisons with structurally similar compounds are critical for inferring its properties.
Properties
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-7-5-8-10(18-7)6-9(11(15)16)14(8)12(17)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQRBGNAHVRGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O1)CC(N2C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid (CAS Number: 940868-18-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O6 |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 940868-18-8 |
Research indicates that compounds containing pyrrole moieties exhibit various biological activities, including antimicrobial and anticancer properties. The biological activity of this compound may be attributed to its structural features that allow interaction with specific biological targets.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that pyrrole derivatives can inhibit the growth of bacteria and fungi. The specific activity of this compound against various pathogens remains to be thoroughly investigated.
-
Anticancer Properties :
- Pyrrole-based compounds have been reported to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
-
Anti-inflammatory Effects :
- Some derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several pyrrole derivatives against drug-resistant strains of bacteria. The results indicated that compounds similar to this compound showed promising results with minimal inhibitory concentrations (MIC) in the low microgram range against resistant strains .
Anticancer Activity Assessment
In another study focusing on the anticancer properties of pyrrole derivatives, it was found that compounds with similar structural characteristics exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents on the pyrrole ring in enhancing biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications in the substituents attached to the pyrrole ring can significantly influence the biological activity of these compounds. For instance:
- Electron-withdrawing groups enhance antimicrobial activity.
- Bulky substituents may increase cytotoxicity against cancer cells.
Comparison with Similar Compounds
Structural Analog: 4-Ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
Core Structure : Unsaturated furo[3,2-b]pyrrole (vs. hexahydrofuropyrrole in the target compound) .
Substituents :
- Position 2: Methyl group (common with the target compound).
- Position 4: Ethyl group (vs. Boc in the target).
Functional Groups : Carboxylic acid at position 5.
Key Differences :
- Saturation : The target compound’s hexahydro core improves solubility and reduces ring strain.
- Substituent Bulk : The Boc group in the target compound increases steric hindrance and lipophilicity (logP ~3.5 estimated) compared to the ethyl group (logP ~1.8).
Implications : The Boc group may enhance metabolic stability but reduce aqueous solubility, whereas the ethyl analog is more hydrophilic .
Bicyclic Antagonists: Hexahydrocyclopenta[c]pyrrole Derivatives
Example : 5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid (Compound 42) .
Core Structure : Cyclopenta[c]pyrrole (vs. furopyrrole in the target compound).
Substituents :
- Trifluoromethylphenyl group (electron-withdrawing).
- Pyrimidine ring.
Functional Groups : Carboxylic acid.
Key Differences :
- Ring System : Cyclopenta[c]pyrrole has a five-membered carbocyclic ring fused to pyrrole, while furopyrrole incorporates an oxygen atom.
- The furopyrrole core in the target compound may exhibit divergent binding affinities due to altered electronic and steric profiles .
Boc-Protected Pyrrolopyrazole: 5-[(tert-Butoxycarbonyl)]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylic Acid
Core Structure : Pyrrolo[3,4-c]pyrazole (vs. furopyrrole) .
Substituents : Boc group at position 5.
Functional Groups : Carboxylic acid at position 3.
Key Differences :
- Heteroatom Arrangement : The pyrazole ring introduces two adjacent nitrogen atoms, altering hydrogen-bonding capacity.
- Synthetic Utility : Both compounds use Boc protection, suggesting shared synthetic strategies (e.g., tert-butyl chloroformate coupling).
Pyrrole Carboxylic Acid Derivatives
Example : 3-Ethoxycarbonylmethyl-4-methyl-5-benzoylpyrrole-2-carboxylic acid .
Core Structure : Simple pyrrole (vs. bicyclic furopyrrole).
Substituents : Ethoxycarbonylmethyl, benzoyl, and methyl groups.
Key Differences :
- Complexity: The target compound’s bicyclic system imposes spatial constraints absent in monocyclic pyrroles.
- Bioactivity : Pyrrole derivatives often exhibit antimicrobial or anti-inflammatory properties, but the Boc and hexahydro features in the target compound may redirect activity toward neurological targets .
Data Tables
Table 1: Structural Comparison
| Compound | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Hexahydrofuro[3,2-b]pyrrole | 2-Methyl, 4-Boc | Carboxylic acid |
| 4-Ethyl-2-methyl-furo[3,2-b]pyrrole-5-COOH | Furo[3,2-b]pyrrole | 2-Methyl, 4-Ethyl | Carboxylic acid |
| Cyclopenta[c]pyrrole Antagonist (42) | Cyclopenta[c]pyrrole | Trifluoromethylphenyl, pyrimidine | Carboxylic acid |
| Boc-Pyrrolopyrazole | Pyrrolo[3,4-c]pyrazole | 5-Boc | Carboxylic acid |
Table 2: Physicochemical Properties (Estimated)
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves cyclization of a pyrrole precursor followed by Boc protection, analogous to methods in (e.g., tert-butyl chloroformate coupling in DMF) .
- Bioactivity Hypotheses : The carboxylic acid group is critical for salt formation and binding to cationic residues in proteins, as seen in cyclopenta[c]pyrrole RBP4 antagonists .
- SAR Insights : Saturation of the furopyrrole core may enhance metabolic stability compared to unsaturated analogs , while the Boc group could act as a prodrug moiety, releasing the active amine in vivo .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a fused furopyrrole core with a tert-butoxycarbonyl (Boc) group and a carboxylic acid moiety. The Boc group enhances steric protection of the pyrrole nitrogen, while the carboxylic acid enables hydrogen bonding and salt formation. Substituent positions (e.g., methyl groups) influence lipophilicity and conformational stability . Comparative analogs, such as ethyl esters, show increased solubility in polar solvents, suggesting that ester/acid functionalization can be tuned for specific reaction conditions .
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step synthesis is typically required, starting with the construction of the furo[3,2-b]pyrrole scaffold via cyclization reactions. Key steps include:
- Cyclocondensation : Use of α,β-unsaturated carbonyl intermediates with amines to form the pyrrole ring .
- Boc Protection : Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis) .
- Carboxylic Acid Formation : Hydrolysis of a methyl ester precursor using LiOH or NaOH in aqueous THF .
Q. How can solubility and stability be optimized for in vitro assays?
Solubility can be enhanced by:
- pH Adjustment : Protonation/deprotonation of the carboxylic acid group in buffered solutions (e.g., pH 7–8 for sodium salt formation).
- Co-solvents : Use of DMSO or ethanol (≤10% v/v) to improve dissolution without denaturing biomolecules . Stability is maintained by storing the compound at –20°C under inert gas to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Density functional theory (DFT) calculations can predict electronic effects of substituents on the furopyrrole core. For example:
- HOMO-LUMO Analysis : Identifies electron-rich regions for electrophilic modifications.
- Molecular Dynamics (MD) : Simulates conformational flexibility in solution, aiding in docking studies . Hybrid approaches combining quantum mechanics/molecular mechanics (QM/MM) are effective for predicting binding affinities to target proteins .
Q. What experimental and computational methods resolve contradictions in reaction yield data?
Contradictory yields may arise from competing reaction pathways (e.g., epimerization or side-product formation). Resolution strategies include:
- Design of Experiments (DoE) : Use factorial design (e.g., 2^k models) to isolate critical variables like temperature, catalyst loading, and solvent polarity .
- In Situ Monitoring : Raman spectroscopy or LC-MS tracks intermediate formation and identifies bottlenecks .
- Transition State Analysis : IRC (intrinsic reaction coordinate) calculations identify kinetic vs. thermodynamic control in key steps .
Q. How can advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
- NOESY/ROESY NMR : Detects through-space proton-proton interactions to confirm relative stereochemistry (e.g., 3a/6a positions in the hexahydrofuropyrrole system) .
- VCD (Vibrational Circular Dichroism) : Provides absolute configuration by correlating experimental and computed spectra .
- X-ray Crystallography : Single-crystal analysis remains the gold standard for unambiguous stereochemical determination .
Q. What methodologies mitigate challenges in scaling up the synthesis?
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., Boc deprotection under prolonged heating) .
- Catalyst Screening : Immobilized enzymes or heterogeneous catalysts improve regioselectivity in cyclization steps .
- Purification : Simulated moving bed (SMB) chromatography efficiently isolates the target compound from diastereomers .
Methodological Considerations
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., replacing the Boc group with other carbamates) .
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to assess pharmacophore requirements .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with biological activity .
Q. What strategies validate the compound’s mechanism of action in biological systems?
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .
- CRISPR-Cas9 Knockout Models : Confirm target specificity by observing loss of activity in gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
